Tert-butyl 4-bromo-2,6-dimethylbenzoate
Description
tert-Butyl 4-bromo-2,6-dimethylbenzoate is an aromatic ester derivative featuring a bromine substituent at the para position and methyl groups at the ortho positions of the benzoate ring. For instance, tert-butyl 4-hydroxy-2,6-dimethylbenzoate (CAS 306296-71-9), a closely related compound with a hydroxyl group instead of bromine, has a molecular formula of C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol . Substituting the hydroxyl group with bromine would increase molecular weight due to bromine’s atomic mass (~79.9 g/mol), resulting in an estimated molecular weight of ~300 g/mol.
Bromine’s electron-withdrawing nature may also influence reactivity, making the compound a candidate for further substitution reactions in organic synthesis.
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2,6-dimethylbenzoate |
InChI |
InChI=1S/C13H17BrO2/c1-8-6-10(14)7-9(2)11(8)12(15)16-13(3,4)5/h6-7H,1-5H3 |
InChI Key |
USQDGQDWUOLBHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-2,6-dimethylbenzoate typically involves the esterification of 4-bromo-2,6-dimethylbenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-2,6-dimethylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or ammonia in a polar solvent like ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2,6-dimethylbenzoate.
Reduction: Tert-butyl 4-bromo-2,6-dimethylbenzyl alcohol.
Oxidation: Tert-butyl 4-bromo-2,6-dimethylbenzoic acid.
Scientific Research Applications
Tert-butyl 4-bromo-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2,6-dimethylbenzoate depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester group is reduced to an alcohol via the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
tert-Butyl 4-bromo-2,6-difluorobenzoate (CAS 955887-09-9)
- Molecular Formula : C₁₁H₁₁BrF₂O₂
- Molecular Weight : 293.10 g/mol
- Key Features : Fluorine atoms at the 2 and 6 positions increase electronegativity and lipophilicity (XLogP3 = 3.7) compared to methyl-substituted analogs. The compound’s topological polar surface area (26.3 Ų) suggests moderate solubility in polar solvents .
- Applications : Likely used in pharmaceutical intermediates or agrochemicals due to fluorine’s bioactivity-enhancing properties.
Ethyl 5-bromo-2-fluorobenzoate (CAS 612835-53-7)
- Similarity Score : 0.94 to tert-butyl 4-bromo-2,6-difluorobenzoate .
- Key Differences : An ethyl ester group reduces steric hindrance, increasing susceptibility to hydrolysis. Fluorine at the 2 position directs electrophilic substitution reactions.
Hydroxy-Substituted Analogs
tert-Butyl 4-hydroxy-2,6-dimethylbenzoate (CAS 306296-71-9)
- Molecular Formula : C₁₃H₁₈O₃
- Molecular Weight : 222.28 g/mol
- Hazard Profile: Classified with warnings (H302, H315, H319) for oral toxicity, skin/eye irritation, and respiratory sensitization .
- Applications : Used as a precursor in polymer stabilizers or preservatives.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Evernyl, CAS 4707-47-5)
- Key Features : A fragrance ingredient with a powdery, earthy odor and >72-hour tenacity. The dihydroxy and dimethyl groups enhance hydrogen bonding and stability .
Brominated Phenol Derivatives
4-Bromo-2,6-di-tert-butylphenol (CAS M046797)
- Key Features: Bulky tert-butyl groups provide steric protection to the phenolic -OH group, enhancing antioxidant properties. Bromine enables further functionalization .
- Applications : Widely used in polymer stabilizers and specialty chemical synthesis.
Structural and Functional Comparison Table
Key Research Findings
Substituent Effects : Bromine increases electrophilic reactivity compared to hydroxyl or fluorine, making bromo-benzoates more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Steric and Electronic Factors: The tert-butyl group in benzoate esters reduces hydrolysis rates by ~50% compared to methyl esters, as shown in analogs like methyl 2-amino-5-bromo-4-methoxybenzoate .
Hazard Correlations : Structural similarity to parabens (e.g., butylparaben) suggests tert-butyl 4-hydroxy-2,6-dimethylbenzoate may share endocrine-disrupting hazards, necessitating further toxicological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
